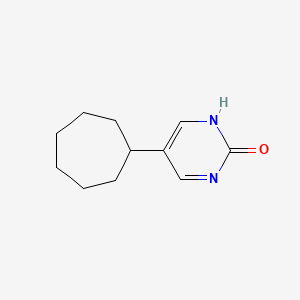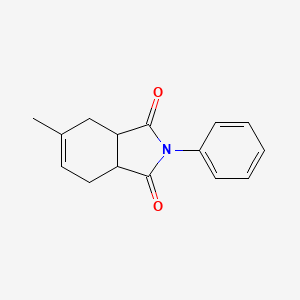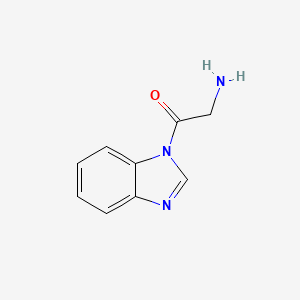
2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The benzimidazole core is found in many bioactive molecules, making it a significant pharmacophore in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. This reaction forms the benzimidazole ring, which is then further functionalized to introduce the amino and ethanone groups . Another method involves the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile as a solvent .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole oxides, while reduction can produce amino-substituted benzimidazoles .
Aplicaciones Científicas De Investigación
2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. It functions as a prodrug and must be activated by an NADH-dependent, mitochondrially localized, bacterial-like, type I nitroreductase. This activation leads to the formation of reactive intermediates that can interact with and inhibit the function of target enzymes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzimidazole: Shares the benzimidazole core but lacks the ethanone group.
5(6)-Nitro-1H-benzimidazol-2-amine: Contains a nitro group instead of an amino group.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of ethanone.
Uniqueness
2-Amino-1-(1H-benzimidazol-1-yl)ethan-1-one is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its combination of the benzimidazole core with amino and ethanone groups makes it a versatile compound in various applications .
Propiedades
Número CAS |
93032-69-0 |
|---|---|
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
2-amino-1-(benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c10-5-9(13)12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5,10H2 |
Clave InChI |
NKACBPWIDYIRBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


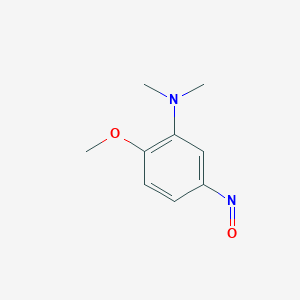
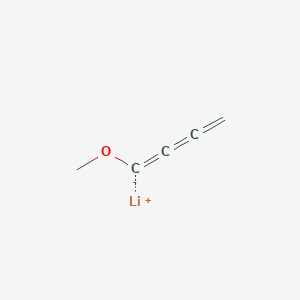
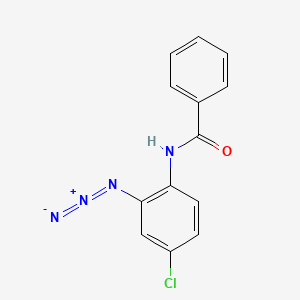
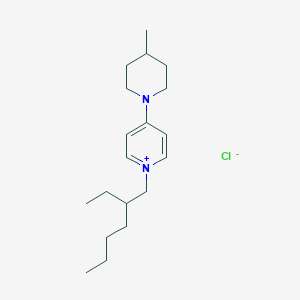
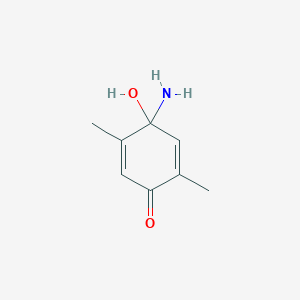
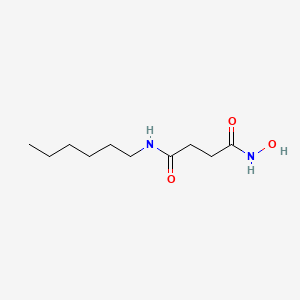
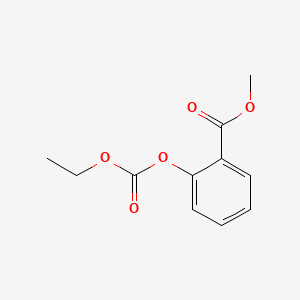
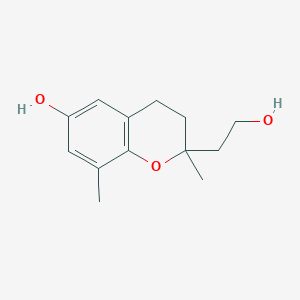
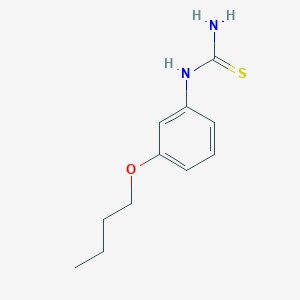
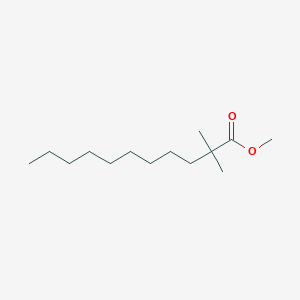

![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
